molecular formula C13H19NO2S B5557146 1-(benzylsulfonyl)azepane

1-(benzylsulfonyl)azepane

Cat. No. B5557146
M. Wt: 253.36 g/mol
InChI Key: CRWUIWIYBHVTQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of azepane derivatives, including those functionalized with benzylsulfonyl groups, involves regioselective methodologies. For instance, the regioselective synthesis of α,β-difunctionalized azepenes has been achieved through α-halo eneformamides, leading to one-pot synthesis strategies for highly functionalized benzazepanes (Bassler et al., 2015).

Molecular Structure Analysis

The molecular structure of 1-(benzylsulfonyl)azepane derivatives is characterized by NMR spectroscopy, providing a detailed understanding of their conformation and electronic properties. Complete NMR spectral assignment has been performed for similar compounds, offering insights into their structural characteristics (Jios et al., 2005).

Chemical Reactions and Properties

Benzyl sulfonamide derivatives, including those with azepane moieties, exhibit selective C-C bond activation under catalysis, leading to the formation of complex organic structures such as benzo[c]azepine derivatives (Chen et al., 2016). These reactions highlight the chemical reactivity and potential for diversification of the benzylsulfonylazepane scaffold.

Physical Properties Analysis

Azepane derivatives, including those functionalized with benzylsulfonyl groups, are studied for their physical properties, which are crucial for their applications in various fields. For example, azepanium ionic liquids demonstrate unique physical properties such as wide liquid temperature ranges and low viscosities, indicating the potential for application in green chemistry and materials science (Belhocine et al., 2011).

Chemical Properties Analysis

The chemical properties of 1-(benzylsulfonyl)azepane derivatives are central to their utility in organic synthesis. For example, the synthesis of sulfonylated benzofurans via oxidative cyclization reactions demonstrates the ability of azepane derivatives to undergo complex transformations under mild conditions, enabling the synthesis of valuable heterocyclic compounds (Wang et al., 2020).

Scientific Research Applications

Green Chemistry Applications

1-(benzylsulfonyl)azepane and its derivatives are employed in the synthesis of a new family of room temperature ionic liquids. These ionic liquids are seen as potential alternatives to volatile organic compounds in electrolytes due to their wide electrochemical windows and promising thermal stability, making them suitable for applications in green chemistry and sustainable processes (Belhocine et al., 2011).

Organic Synthesis

The compound's utility extends to organic synthesis, where it is involved in the synthesis of benzazepines via a [1,5]-hydride shift/7-endo cyclization sequence. This process allows for the direct transformation of cyclopropane derivatives into benzazepines, showcasing the versatility of 1-(benzylsulfonyl)azepane in facilitating complex ring formation reactions (Suh, Kwon, & Kim, 2017).

Catalysis

In catalysis, benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes undergo rhodium-catalyzed C-C bond activation in the presence of 1-(benzylsulfonyl)azepane derivatives. This method produces benzo[c]azepine/oxepines and dihydronaphthalen-1-amines, demonstrating the compound's role in facilitating selective transformations and the synthesis of complex organic structures (Chen et al., 2016).

Material Science

Azepanium-based ionic liquids, derived from 1-(benzylsulfonyl)azepane, have been studied as green electrolytes for high voltage supercapacitors. These studies highlight the potential of azepanium-based ionic liquids in energy storage applications, offering insights into the development of more efficient and environmentally friendly supercapacitor technologies (Pohlmann et al., 2015).

Future Directions

The synthesis and study of azepanes, including 1-(benzylsulfonyl)azepane, are areas of active research. Future directions could include the development of more efficient synthesis methods, exploration of new reactions, and investigation of their biological activities . The potential of azepanes in the discovery and development of new bioactive materials is a particularly promising area .

properties

IUPAC Name

1-benzylsulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c15-17(16,12-13-8-4-3-5-9-13)14-10-6-1-2-7-11-14/h3-5,8-9H,1-2,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWUIWIYBHVTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.